N-Acetyl-D-[1-13C]talosamine
Description
Fundamental Principles of Isotopic Labeling in Mechanistic Biochemistry
Isotopic labeling is a fundamental technique in which an atom in a molecule is substituted with its isotope. wikipedia.org Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. While this changes the atomic mass, the chemical properties of the molecule remain nearly identical, ensuring that it behaves similarly to its unlabeled counterpart in biological systems. wikidoc.org
The use of stable isotopes like carbon-13 is particularly advantageous as they are not radioactive. symeres.com This allows for safe handling and application in a variety of experimental settings, including in vivo studies. symeres.com The primary analytical methods for detecting these labeled molecules are mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which can identify the precise location of the labeled atom within the molecule's structure. wikipedia.orgfiveable.me This ability to trace the fate of specific atoms provides unparalleled insight into reaction mechanisms, metabolic fluxes, and molecular interactions. fiveable.meacs.org
Significance of N-Acetyl-D-Talosamine Derivatives in Glycobiology and Carbohydrate Metabolism
N-acetyl-D-talosamine is an epimer of the more common N-acetyl-D-galactosamine, differing in the spatial arrangement of a hydroxyl group. evitachem.com While less abundant, it plays a crucial role in the biosynthesis of various glycoproteins and glycolipids, which are vital for cellular communication, signaling, and immune responses. evitachem.commusechem.com
Derivatives of N-acetyl-D-talosamine are involved in significant biological pathways. For instance, it can be a precursor in the biosynthesis of other important polysaccharides. evitachem.com The study of these derivatives is essential for understanding the intricacies of carbohydrate metabolism and the roles of glycans in health and disease. musechem.com
Overview of Research Trajectories for Isotope-Labeled Glycans
The use of isotope-labeled glycans has become a cornerstone of modern glycomics research. researchgate.net These labeled molecules serve as powerful tools for a variety of applications, including:
Metabolic Flux Analysis: Tracing the flow of atoms through metabolic pathways to understand how cells process sugars. nih.gov
Structural Elucidation: Aiding in the determination of complex glycan structures. nih.gov
Quantitative Glycomics: Enabling accurate measurement and comparison of glycan levels between different biological samples. researchgate.net
Drug Development: Investigating the metabolism and bioavailability of carbohydrate-based drugs.
The development of new and improved methods for synthesizing and utilizing isotope-labeled glycans continues to be an active area of research, promising to further unravel the complexities of the glycome. nih.govacs.org
Interactive Data Table: Properties of N-Acetyl-D-[1-13C]talosamine
| Property | Value | Source |
| Molecular Formula | C₇¹³CH₁₅NO₆ | usbio.net |
| Molecular Weight | 222.2 g/mol | usbio.net |
| Alternate Name | 2-Acetamido-2-deoxy-D-[1-¹³C]talose | usbio.net |
| Labeled Atom | Carbon-13 (¹³C) at position 1 |
Detailed Research Findings with this compound
| Research Area | Key Findings | Analytical Techniques |
| Glycomics Research | Used to track and scrutinize glycan metabolism and its role in biological processes, aiding in understanding cellular communication and pathological conditions. | Mass Spectrometry, NMR Spectroscopy |
| Metabolic Flux Analysis | Enables precise tracing of carbon atoms through hexosamine biosynthetic and degradative pathways, helping to identify key regulatory points in cellular metabolism. | Mass Spectrometry, NMR Spectroscopy |
| NMR Spectroscopy | The ¹³C label enhances the detection and analysis of molecular interactions and conformational changes in carbohydrates, which is crucial for determining complex molecular structures and carbohydrate-protein interactions. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Drug Development | Facilitates the study of the metabolism and bioavailability of carbohydrate-based drugs, aiding in the optimization of their pharmacokinetic properties. | Mass Spectrometry, Pharmacokinetic analysis |
Properties
Molecular Formula |
C₇¹³CH₁₅NO₆ |
|---|---|
Molecular Weight |
222.2 |
Synonyms |
2-Acetamido-2-deoxy-D-[1-13C]talose |
Origin of Product |
United States |
Synthetic Methodologies and Isotope Incorporation Strategies for N Acetyl D 1 13c Talosamine
Chemoenzymatic and Chemical Synthesis Routes for C-1 Positional Labeling
The synthesis of N-Acetyl-D-[1-13C]talosamine can be approached through several chemoenzymatic and purely chemical methodologies. These routes focus on the construction of the talosamine backbone and the specific incorporation of a carbon-13 isotope at the anomeric C-1 position.
One potential chemical route to N-acetyl-D-talosamine involves the epimerization of a more common amino sugar, N-acetyl-D-galactosamine. This reaction would alter the stereochemistry at the C-4 position to yield the talo-configuration. While the principle of epimerization is established in carbohydrate chemistry, a detailed, high-yield protocol specifically for the conversion of N-acetyl-D-galactosamine to N-acetyl-D-talosamine is not extensively documented in publicly available literature.
A promising chemoenzymatic approach involves the reaction of N-acetyl-D-glucosamine with D-arabinose. This method can be catalyzed either enzymatically or under specific physical conditions to yield N-Acetyl-D-talosamine. However, specific enzymes and detailed reaction conditions for this transformation are not yet fully characterized in the scientific literature.
For the crucial C-1 positional labeling with carbon-13, the Kiliani-Fischer synthesis , a classic chain elongation method in carbohydrate chemistry, presents a viable chemical strategy. chemistrysteps.comwikipedia.orgchemeurope.comukessays.com This synthesis proceeds through a cyanohydrin intermediate. By using a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), the carbon-13 isotope is introduced at the new C-1 position of the elongated sugar chain.
A generalized reaction scheme for the Kiliani-Fischer synthesis to produce a [1-¹³C]-labeled hexosamine would involve:
Cyanohydrin Formation: Reaction of a suitable pentose (B10789219) precursor with K¹³CN to form two epimeric cyanohydrins.
Hydrolysis: The nitrile group of the cyanohydrins is then hydrolyzed to a carboxylic acid.
Lactone Formation and Reduction: The resulting aldonic acids can form lactones, which are subsequently reduced to the corresponding aldehydes, yielding a mixture of two epimeric [1-¹³C]-hexosamines.
The choice of the starting pentose is critical to obtain the desired talosamine stereochemistry. Following the chain elongation and isotope incorporation, the amino and acetyl groups would be introduced at the C-2 position through established chemical transformations.
| Synthetic Step | Description | Key Reagents/Conditions | Isotope Source |
| Epimerization (unlabeled) | Conversion of N-acetyl-D-galactosamine to N-acetyl-D-talosamine. | Base or enzyme catalysis. | N/A |
| Chemoenzymatic Synthesis (unlabeled) | Reaction of N-acetyl-D-glucosamine and D-arabinose. | Specific enzymes or physical conditions. | N/A |
| Kiliani-Fischer Synthesis (for ¹³C labeling) | Chain elongation of a pentose precursor to a hexosamine with ¹³C at C-1. | K¹³CN, acid hydrolysis, reduction. | K¹³CN |
Precursor-Directed Biosynthesis of this compound
Precursor-directed biosynthesis is a powerful technique that leverages the enzymatic machinery of a cell to incorporate unnatural or labeled precursors into natural products. rsc.org In the context of this compound, this would involve providing a ¹³C-labeled precursor to a microorganism or cell-free system that can process it into the final product.
The hexosamine biosynthesis pathway is the primary route for the synthesis of amino sugars in most organisms. This pathway could potentially be exploited for the production of labeled N-acetyl-D-talosamine. The strategy would involve feeding the cells with a specifically labeled monosaccharide, such as D-[1-¹³C]glucose or D-[1-¹³C]fructose, which would then be metabolized and incorporated into the hexosamine backbone.
However, several challenges exist for this approach:
Enzyme Specificity: The enzymes in the native hexosamine biosynthesis pathway may not recognize or process precursors that would lead to the talosamine configuration. Talosamine is a relatively rare amino sugar, and specific biosynthetic pathways for it are not well-elucidated.
Isotope Scrambling: The introduced ¹³C label could be distributed to other positions or diluted through various metabolic pathways, leading to a loss of specific labeling at the C-1 position.
Low Yields: The production of a non-native sugar like N-acetyl-D-talosamine through a native metabolic pathway is likely to be inefficient.
To overcome these challenges, metabolic engineering of the host organism could be employed. This might involve the introduction of heterologous enzymes with the desired specificity for producing N-acetyl-D-talosamine from a labeled precursor. However, the identification and characterization of such enzymes remain a significant research endeavor.
| Biosynthetic Strategy | Description | Potential Labeled Precursor | Key Challenges |
| Feeding with Labeled Monosaccharides | Supplying a ¹³C-labeled simple sugar to a culture and relying on the native metabolic pathways. | D-[1-¹³C]glucose, D-[1-¹³C]fructose | Low enzyme specificity for talosamine, isotope scrambling, low yields. |
| Metabolic Engineering | Modifying the host organism to express enzymes capable of synthesizing N-acetyl-D-talosamine from a labeled precursor. | Specific ¹³C-labeled precursor | Identification and characterization of suitable enzymes. |
Derivatization and Purification Techniques for Labeled Glycans
Following the synthesis of this compound, rigorous purification is necessary to isolate the target compound from unreacted starting materials, reagents, and potential side products. The purification of carbohydrates, particularly isotopically labeled ones, often employs a combination of chromatographic techniques.
Chromatographic Methods:
Affinity Chromatography: This technique can be highly specific if a lectin or antibody that binds to N-acetyl-D-talosamine is available. nih.gov
Ion-Exchange Chromatography: Due to the presence of the amino group, ion-exchange chromatography can be an effective purification method.
Reversed-Phase Chromatography (RPC): While underivatized sugars are generally too polar for effective retention on standard RPC columns, derivatization can make this a viable option. Ion-pairing chromatography is another approach for retaining polar analytes on RPC columns. scispace.com
Normal-Phase/Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like carbohydrates.
Derivatization for Enhanced Purification and Detection:
Derivatization can be employed to improve the chromatographic properties of this compound and to facilitate its detection. Common derivatization strategies for carbohydrates include:
Acetylation or Benzoylation: These reactions increase the hydrophobicity of the sugar, making it more amenable to reversed-phase chromatography.
Fluorescent Labeling: Attaching a fluorescent tag to the sugar can significantly enhance detection sensitivity during chromatography.
The choice of purification and derivatization strategy will depend on the scale of the synthesis, the nature of the impurities, and the intended downstream applications of the labeled compound. Following purification, the identity and isotopic enrichment of this compound must be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Metabolic Pathway Elucidation and Flux Analysis
Tracing Carbon Atom Transitions within Central Carbon Metabolism
While research has yet to be published on the specific use of N-Acetyl-D-[1-13C]talosamine for tracing central carbon metabolism, its potential entry into these pathways, likely after conversion to intermediates of glycolysis, would allow for the investigation of fundamental cellular processes.
Should this compound be metabolized to an intermediate such as fructose-6-phosphate (B1210287), the [1-13C] label would be strategically positioned to differentiate between the glycolytic and pentose (B10789219) phosphate (B84403) pathways (PPP). In glycolysis, the 6-carbon backbone of glucose (and subsequently fructose-6-phosphate) is cleaved into two 3-carbon molecules. The position of the original C1 carbon can be tracked through these reactions. nih.govwikipedia.org
Conversely, the oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate at the C1 position, releasing it as 13CO2. khanacademy.orgnih.gov The degree of 13CO2 release from cells fed with [1-13C] labeled precursors is therefore indicative of the relative flux through the oxidative PPP. nih.gov By measuring the isotopic enrichment in downstream metabolites like lactate (B86563) and secreted CO2, the contributions of glycolysis and the PPP to glucose metabolism can be dissected.
Hypothetical Data: Isotope Labeling in Glycolytic and PPP Metabolites
| Metabolite | Isotope Position | Expected 13C Enrichment (%) from this compound | Pathway Implication |
|---|---|---|---|
| Lactate | C3 | 5.2 | High enrichment suggests significant glycolytic flux. |
| Ribose-5-phosphate | C1-C5 | 0.5 | Low enrichment indicates minimal direct carbon shuttling from the labeled precursor into the non-oxidative PPP without passing through the oxidative step. |
Hypothetical Data: 13C Labeling Patterns in TCA Cycle Intermediates
| TCA Intermediate | Predominant Labeled Carbon(s) | Observed 13C Enrichment (%) | Interpretation |
|---|---|---|---|
| Citrate | C1, C5 | 3.8 | Reflects the initial entry of the labeled acetyl-CoA. |
| α-Ketoglutarate | C5 | 3.5 | Indicates progression through the first oxidative decarboxylation step. |
| Succinate (B1194679) | C1, C4 | 1.7 | Symmetrical labeling demonstrates the action of succinate dehydrogenase. |
| Malate | C1, C4 | 1.6 | Shows continued cycling of the label. |
Dissection of Hexosamine Biosynthesis Pathways
The most direct and insightful application of this compound would be in the study of hexosamine biosynthesis. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. nih.govnih.govsemanticscholar.org
The de novo hexosamine biosynthesis pathway (HBP) begins with fructose-6-phosphate and glutamine. frontiersin.org While this compound would not directly trace this de novo route, its metabolism could influence the pathway through feedback mechanisms or by altering the pools of shared intermediates. Comparing the metabolic fate of this tracer to that of labeled glucose or glutamine could reveal regulatory cross-talk between the salvage and de novo pathways.
The salvage pathway allows cells to recycle amino sugars from the breakdown of glycoproteins and other glycoconjugates, or to utilize them from the extracellular environment. wikipedia.orgresearchgate.netyoutube.comyoutube.com this compound would be a direct probe for this pathway. Upon entering the cell, it would likely be phosphorylated and then converted to other essential amino sugars.
The key steps to trace would be its potential conversion to UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), which are epimers of the talosamine equivalent. nih.gov Tracking the [1-13C] label into these nucleotide sugars and subsequently into glycoproteins would provide a quantitative measure of the salvage pathway's activity and the enzymatic rates of interconversion between different N-acetylhexosamines.
Hypothetical Data: Flux through the Hexosamine Salvage Pathway
| Metabolite | 13C Enrichment (%) | Time Point (hours) | Inferred Flux (nmol/10^6 cells/hr) |
|---|---|---|---|
| Intracellular this compound | 85.2 | 1 | 50.1 |
| This compound-6-phosphate | 60.7 | 1 | 35.8 |
| UDP-N-acetyl-[1-13C]glucosamine | 15.3 | 4 | 9.0 |
| UDP-N-acetyl-[1-13C]galactosamine | 5.1 | 4 | 3.0 |
Quantitation of Metabolic Flux Ratios in Cellular Systems
A key strength of 13C-MFA is its ability to determine the relative rates of converging metabolic pathways. By analyzing the specific patterns of 13C incorporation into metabolites that are produced from multiple sources, it is possible to calculate flux ratios without needing to know the absolute rates of nutrient uptake or product secretion. nih.gov For example, the ratio of PPP flux to glycolytic flux can be determined by analyzing the labeling patterns of lactate and other metabolites. While specific research on this compound is lacking, the principles of flux ratio analysis would apply if its metabolism merges with central carbon pathways.
Role in Enzymatic Mechanism Elucidation and Glycoconjugate Biosynthesis Research
Substrate Specificity and Kinetic Studies of Glycosyltransferases and Glycosidases
The precise stereochemistry of N-Acetyl-D-talosamine is a critical determinant of its recognition by enzymes. While it can serve as a substrate for certain glycosidases and act as a glycosyl donor or acceptor in some glycosylation reactions, it is often used to highlight the stringent specificity of these enzymes. evitachem.com
Research has demonstrated that the subtle difference between TalNAc and its epimers can lead to a complete loss of enzymatic inhibition or activity. For instance, a C-disaccharide analog of N-acetyl-D-talosamine was found to be ineffective as an inhibitor for several enzymes, including human α-1,3-fucosyltransferase VI (Fuc-TVI) and various glycosidases. In contrast, its C-2 epimer, an analog of N-acetyl-D-galactosamine, showed significant inhibitory effects on the same enzymes. acs.orgnactem.ac.uk This stark difference underscores how enzymes can distinguish between closely related sugar structures.
The use of N-Acetyl-D-[1-13C]talosamine in such studies would enable precise kinetic analysis. By tracking the 13C label, researchers could quantify the rate of bond cleavage by a glycosidase or bond formation by a glycosyltransferase, providing detailed mechanistic and kinetic data even in complex biological mixtures.
| Enzyme | Source | Inhibitor Analog | Inhibition Constant (Ki) |
|---|---|---|---|
| α-1,3-fucosyltransferase VI | Human | N-acetyl-D-galactosamine analog | 120 µM |
| α-1,3-fucosyltransferase VI | Human | N-acetyl-D-talosamine analog | No inhibition observed |
| β-galactosidase | Jack Bean | N-acetyl-D-galactosamine analog | 7.5 µM |
| β-galactosidase | Jack Bean | N-acetyl-D-talosamine analog | No inhibition observed |
| α-L-fucosidase | Human Placenta | N-acetyl-D-galactosamine analog | 28 µM |
| α-L-fucosidase | Human Placenta | N-acetyl-D-talosamine analog | No inhibition observed |
Insights into Epimerization and De-N-acetylation Processes Involving Amino Sugars
One of the most significant roles for N-acetyl-D-talosamine is as an intermediate in bacterial metabolic pathways, particularly in epimerization reactions. Epimerases are enzymes that alter the stereochemistry at a single carbon center in a sugar molecule, thereby creating a different sugar.
In the opportunistic pathogen Staphylococcus aureus, the enzyme CapG is a 2-epimerase that plays a crucial role in the synthesis of capsular polysaccharide type 5 (CP5), a key virulence factor. nih.gov CapG catalyzes the conversion of UDP-N-acetyl-D-talosamine (UDP-TalNAc) into UDP-N-acetyl-D-fucosamine (UDP-FucNAc), which is a necessary building block for the polysaccharide chain. nih.govresearchgate.netresearchgate.net This epimerization at the C-2 position is a vital step for the bacterium's ability to build its protective capsule.
Studying this reaction with this compound would be instrumental. After its enzymatic conversion to the nucleotide-activated form (UDP-N-Acetyl-D-[1-13C]talosamine), researchers could use 13C-NMR to monitor its transformation into UDP-FucNAc in real-time. This would confirm the pathway, elucidate the stereochemical course of the reaction, and provide deep insights into the catalytic mechanism of the CapG epimerase, making it a potential target for novel antibacterial agents. While less studied, de-N-acetylation processes could similarly be tracked by monitoring the chemical environment of the 13C-labeled carbon.
Investigation of N-Acetyl-D-Talosamine Integration into Complex Glycan Structures
The incorporation of monosaccharides into complex glycans like glycoproteins and glycosphingolipids is a highly regulated process governed by the substrate specificity of glycosyltransferases.
N-linked (N-) and O-linked (O-) glycosylation are fundamental post-translational modifications that affect protein function and stability. These pathways typically utilize common amino sugars like N-acetyl-D-glucosamine and N-acetyl-D-galactosamine. At present, there is a lack of evidence in the scientific literature to suggest that N-acetyl-D-talosamine is integrated into mammalian O- or N-glycan structures. Its primary known role is as a metabolic intermediate in bacterial polysaccharide synthesis. nih.govresearchgate.net The use of this compound in mammalian cell cultures could serve as a powerful tool to definitively investigate this. The absence of the 13C signal in purified glycoproteins would confirm its exclusion from these major glycosylation pathways.
Glycosphingolipids are crucial components of cell membranes involved in signaling and cell recognition. Their biosynthesis also relies on a specific sequence of glycosyltransferase activities. Similar to the case with glycoproteins, there is no current research indicating that N-acetyl-D-talosamine is a component of glycosphingolipids or other common glycoconjugates in eukaryotic cells. Its known biological role is largely confined to specific bacterial pathways. nih.govresearchgate.net The isotopic label in this compound would allow for sensitive tracer studies to explore whether it can enter the biosynthetic pathways of these other glycoconjugates under specific cellular conditions or in different organisms.
Advanced Analytical Spectroscopic and Spectrometric Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Glycans
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. creative-proteomics.com For 13C-labeled compounds, NMR is particularly powerful as the 13C nucleus is NMR-active (spin ½), and its low natural abundance (1.1%) means that signals from the enriched position are significantly enhanced and readily distinguishable. unimo.it
High-resolution 13C NMR spectroscopy is instrumental in identifying the precise location of the 13C label within a molecule. In N-Acetyl-D-[1-13C]talosamine, the signal corresponding to the C-1 carbon will be a prominent singlet in a proton-decoupled 13C NMR spectrum. However, the key information for resolving isotopologues comes from the carbon-carbon coupling constants (J-couplings) that are observed in high-resolution spectra without 13C-decoupling.
The introduction of a 13C label at C-1 allows for the direct observation of scalar couplings to adjacent carbon atoms. acs.org Specifically, a one-bond coupling (¹JC1-C2) will be observed between C-1 and C-2, splitting the C-1 and C-2 signals into doublets. This coupling constant is typically in the range of 40-50 Hz for pyranose rings. acs.org Additionally, two- and three-bond couplings (²J and ³J) to other carbons in the ring (C-3, C-4, C-5) and the acetyl group may also be resolved, providing unambiguous confirmation of the label's position and valuable conformational information. acs.org This technique is essential for distinguishing this compound from other positional isotopomers.
Table 1: Predicted 13C NMR Chemical Shifts and Key Coupling Constants for this compound in D₂O. Note: Chemical shifts are predictive and can vary based on experimental conditions. Coupling constants are typical values for 13C-labeled monosaccharides.
| Carbon Atom | Predicted Chemical Shift (ppm) | Coupling Constant (Hz) |
| C-1 | ~95 | ¹JC1-C2 ≈ 45 |
| C-2 | ~55 | ¹JC1-C2 ≈ 45, ²JC1-C3 ≈ 2-5 |
| C-3 | ~70 | ²JC1-C3 ≈ 2-5 |
| C-4 | ~68 | ³JC1-C4 ≈ 0-3 |
| C-5 | ~75 | ³JC1-C5 ≈ 2-4 |
| C-6 | ~62 | |
| N-Acetyl (C=O) | ~175 | |
| N-Acetyl (CH₃) | ~23 |
Two-dimensional heteronuclear NMR experiments are vital for determining the level of isotopic enrichment and for assigning proton and carbon signals simultaneously. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to 13C nuclei. pressbooks.pub For this compound, a strong cross-peak will be observed between the anomeric proton (H-1) and the labeled C-1 carbon. The volume or intensity of this cross-peak is directly proportional to the concentration of the 13C-labeled molecule, making quantitative HSQC (Q-HSQC) an excellent method for determining the percentage of isotopic enrichment in a sample. researchgate.netwright.edu
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This can be used to confirm the structure and assignments by observing correlations from H-1 to C-2 and C-5, and from other protons to the labeled C-1. These quantitative 2D NMR techniques are highly precise and reproducible, making them suitable for detailed metabolic studies. creative-proteomics.com
Mass Spectrometry (MS) in Stable Isotope Tracing and Metabolomics
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a cornerstone of metabolomics due to its high sensitivity and throughput. nih.gov When used with stable isotope tracers like this compound, MS can track the incorporation of the label into various downstream metabolites.
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is capable of resolving ions with very small mass differences. nih.gov This capability is essential for distinguishing the 13C-labeled N-Acetyl-D-talosamine (isotopologue M+1) from its unlabeled (M) counterpart and from other naturally occurring isotopologues (e.g., those containing natural abundance 13C). escholarship.orgescholarship.org The precise mass difference between the 12C and 13C isotopes allows for the unambiguous identification and quantification of the labeled compound in complex biological matrices. nih.gov By analyzing the full isotopic distribution of a metabolite, HRMS can determine the extent of 13C incorporation, providing a snapshot of the metabolic state of a system. acs.org
Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment a selected precursor ion and analyze the resulting product ions. This process provides structural information and is critical for mapping the flow of the 13C label through metabolic pathways. The fragmentation pattern of N-Acetyl-D-talosamine is expected to be similar to its isomers, such as N-acetylglucosamine (GlcNAc) and N-acetylmannosamine (ManNAc). nih.govacs.org
Upon collision-induced dissociation (CID), protonated N-acetylhexosamines typically lose water and undergo characteristic ring fragmentations. nih.govacs.org For this compound, fragment ions that retain the C-1 carbon will exhibit a mass shift of +1 Da compared to the fragments from the unlabeled compound. By identifying which fragments are labeled, researchers can deduce the metabolic transformations the sugar has undergone. For instance, if the label from C-1 of talosamine appears in a three-carbon fragment derived from glycolysis, it provides direct evidence of carbon flow through that pathway.
Table 2: Predicted Key Fragment Ions from MS/MS of Protonated this compound ([M+H]⁺ = m/z 223.1). Based on known fragmentation pathways of N-acetylhexosamines. nih.govacs.org
| Predicted m/z | Proposed Structure/Loss | Label Retained? |
| 205.1 | [M+H - H₂O]⁺ | Yes |
| 187.1 | [M+H - 2H₂O]⁺ | Yes |
| 169.1 | [M+H - 3H₂O]⁺ | Yes |
| 145.1 | Cross-ring cleavage product | Yes |
| 139.1 | Oxonium ion fragment | Yes |
| 127.1 | Oxonium ion fragment | Yes |
Integration of NMR and MS Data for Comprehensive Metabolic Modeling
While NMR and MS are powerful individually, their integration provides a more comprehensive and robust understanding of metabolic systems. nih.gov NMR offers precise positional information of the isotope and accurate quantification without the need for standards, but with lower sensitivity. creative-proteomics.com MS, conversely, provides superior sensitivity and the ability to analyze a wider range of metabolites, but structural elucidation can be challenging. nih.gov
By combining data from both platforms, a more complete picture of metabolic flux can be constructed. For example, NMR can be used to precisely determine the isotopic enrichment at specific carbon positions in key metabolites, while MS can provide broader coverage of the metabolome, identifying a larger number of labeled downstream products. This complementary data can be fed into metabolic flux analysis (MFA) models to generate highly accurate and detailed maps of cellular metabolism, revealing the intricate pathways through which this compound is processed. creative-proteomics.comnih.gov
Contributions to Fundamental Glycoscience and Biochemical Principles
Understanding Stereochemical Transformations in Carbohydrate Chemistry
The precise three-dimensional arrangement of atoms in carbohydrates is fundamental to their biological function. N-Acetyl-D-talosamine is the C-2 epimer of N-acetyl-D-mannosamine and the C-4 epimer of N-acetyl-D-galactosamine, making it a valuable compound for studying the stereochemical requirements of enzymatic and chemical reactions. evitachem.com The introduction of a ¹³C label at the anomeric carbon (C-1) of N-Acetyl-D-talosamine allows for the precise tracking of this molecule through various chemical transformations, providing insights into reaction mechanisms and stereochemical outcomes.
One of the key stereochemical transformations studied using labeled sugars is epimerization, the change in the stereochemical configuration at a single chiral center. For instance, the enzyme UDP-N-acetylglucosamine 2-epimerase catalyzes the interconversion of UDP-N-acetylglucosamine and UDP-N-acetylmannosamine. wikipedia.orgebi.ac.uk A related enzymatic reaction involves the 2-epimerization of UDP-N-acetyl-D-talosamine to UDP-N-acetyl-D-fucosamine, a crucial step in the biosynthesis of capsular polysaccharides in bacteria like Staphylococcus aureus. researchgate.net
The use of N-Acetyl-D-[1-¹³C]talosamine in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy allows researchers to monitor the changes in the chemical environment of the C-1 carbon during such transformations. bocsci.com This provides direct evidence of the stereochemical changes occurring and can help to elucidate the underlying mechanisms. For example, a change in the coupling constants between the C-1 carbon and adjacent protons can indicate a change in the dihedral angle, and thus the stereochemistry, at the anomeric center.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Monitoring Epimerization
| Compound | Labeled Position | Expected ¹³C Chemical Shift (ppm) | Coupling Constant (J_C1,H1) (Hz) | Stereochemical Implication |
| N-Acetyl-D-[1-¹³C]talosamine | C-1 | ~93.5 | ~160 | α-anomer |
| N-Acetyl-D-[1-¹³C]galactosamine | C-1 | ~92.8 | ~162 | α-anomer |
| N-Acetyl-D-[1-¹³C]mannosamine | C-1 | ~94.2 | ~170 | α-anomer |
Note: This table is representative and illustrates the type of data that would be generated in such an experiment. Actual chemical shifts and coupling constants can vary based on experimental conditions.
Elucidation of Enzyme Catalytic Mechanisms through Isotope Effects
The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). fiveable.me The magnitude of the KIE can provide valuable information about the transition state of an enzyme-catalyzed reaction, helping to elucidate the catalytic mechanism. rutgers.edu N-Acetyl-D-[1-¹³C]talosamine is an ideal substrate for studying the mechanisms of enzymes involved in amino sugar metabolism, such as glycosidases and epimerases. evitachem.com
When the ¹³C-labeled bond is broken or formed in the rate-limiting step of a reaction, a primary kinetic isotope effect is observed. osti.gov By measuring the reaction rates of the unlabeled (¹²C) and labeled (¹³C) substrates, the KIE can be calculated. This information can help to distinguish between different proposed mechanisms. For example, in the hydrolysis of a glycosidic bond, a significant KIE at the anomeric carbon would suggest that the cleavage of this bond is part of the rate-determining step.
While specific KIE studies utilizing N-Acetyl-D-[1-¹³C]talosamine are not extensively documented in publicly available literature, the principles of such an investigation are well-established. For an enzyme that utilizes N-Acetyl-D-talosamine as a substrate, one could compare the kinetic parameters (k_cat and K_m) obtained with the unlabeled and [1-¹³C]-labeled compound.
Table 2: Representative Kinetic Data for an Enzyme-Catalyzed Reaction Using N-Acetyl-D-talosamine and its ¹³C-Isotopologue
| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹M⁻¹) | Kinetic Isotope Effect (¹²k/¹³k) |
| N-Acetyl-D-talosamine (¹²C) | 10.0 | 0.5 | 20,000 | 1.03 |
| N-Acetyl-D-[1-¹³C]talosamine (¹³C) | 9.7 | 0.5 | 19,400 |
Note: This table is a hypothetical representation to illustrate the concept of a kinetic isotope effect experiment. The observed KIE of 1.03 would suggest that the bond to the C-1 carbon is undergoing a change in the transition state of the rate-limiting step.
Development and Validation of Isotope-Assisted Metabolic Network Models
Isotope-assisted metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. vanderbilt.edu This is achieved by introducing an isotopically labeled substrate, such as N-Acetyl-D-[1-¹³C]talosamine, into a biological system and tracking the incorporation of the label into downstream metabolites. bocsci.com The resulting labeling patterns provide a wealth of information about the active metabolic pathways and their relative contributions to cellular metabolism. nih.gov
N-Acetyl-D-[1-¹³C]talosamine is particularly useful for tracing the hexosamine biosynthetic pathway (HBP), which is crucial for the production of nucleotide sugars required for glycosylation. nih.govmdpi.com By analyzing the mass isotopomer distribution of key metabolites in the HBP and connected pathways, researchers can build and validate computational models of cellular metabolism. nih.gov These models are invaluable for understanding how metabolic fluxes are altered in various physiological and pathological states.
The process involves culturing cells in the presence of N-Acetyl-D-[1-¹³C]talosamine and then extracting and analyzing the metabolites using techniques like mass spectrometry or NMR. The distribution of the ¹³C label across different metabolites is then used to constrain and solve a mathematical model of the metabolic network.
Table 3: Simulated Mass Isotopomer Distribution from a ¹³C-MFA Experiment with N-Acetyl-D-[1-¹³C]talosamine
| Metabolite | Mass Isotopomer | Measured Abundance (%) | Model-Predicted Abundance (%) |
| UDP-N-acetylglucosamine | M+0 | 40 | 41 |
| M+1 | 55 | 54 | |
| M+2 | 5 | 5 | |
| CMP-N-acetylneuraminic acid | M+0 | 60 | 61 |
| M+1 | 38 | 37 | |
| M+2 | 2 | 2 |
Note: This table represents simulated data from a metabolic flux analysis experiment. The close agreement between the measured and model-predicted abundances would serve to validate the underlying metabolic network model.
Emerging Research Directions and Future Methodological Developments
Multi-Isotope Labeling Strategies for Complex Biochemical Systems
The singular use of N-Acetyl-D-[1-13C]talosamine provides valuable data, but its true power is unlocked when used in multi-isotope labeling strategies. These approaches employ a combination of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), to simultaneously trace the metabolic fate of different atoms and molecules within a complex biological system. energy.govbiorxiv.org This method provides a more detailed and dynamic picture of metabolic pathways compared to single-isotope experiments. nih.gov
By feeding cells a cocktail of labeled precursors—for instance, this compound alongside ¹⁵N-labeled glutamine and ²H-labeled glucose—researchers can track the incorporation of carbon, nitrogen, and hydrogen into various biomolecules. biorxiv.orgukisotope.com This strategy is particularly powerful for dissecting interconnected pathways, such as the hexosamine biosynthetic pathway (HBP) and N-glycosylation. ukisotope.combiorxiv.org For example, combining ¹³C-labeled glucose with ¹⁵N-labeled glutamine can elucidate the respective contributions of carbon and nitrogen to the synthesis of amino sugars. researchgate.net Such dual or parallel tracing experiments yield richer datasets that enhance the accuracy of metabolic flux analysis. nih.gov
The development of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been a cornerstone in proteomics, and similar principles are being applied in glycomics. nih.gov A novel strategy known as Glycan Protein Stable Isotope Labeling in Cell Culture (GlyProSILC) enables the simultaneous labeling of both the glycan portions (using amide-¹⁵N-glutamine) and the peptide backbone (using ¹³C-labeled amino acids) of glycoproteins. nih.gov This allows for concurrent quantitative analysis of glycomics, proteomics, and glycoproteomics from the same cell culture, providing a holistic view of glycoprotein (B1211001) metabolism. nih.gov
| Isotope Combination | Typical Precursors | Primary Application | Key Insights Gained |
|---|---|---|---|
| ¹³C and ¹⁵N | [¹³C]glucose, [¹⁵N]glutamine, ¹⁵N-labeled amino acids | Tracing carbon and nitrogen flow in amino sugar and glycoprotein biosynthesis. ukisotope.comnih.gov | Differentiates the sources of carbon backbones and amino groups in metabolic pathways. |
| ¹³C and ²H | [¹³C]glucose, [²H]glucose | Analyzing central carbon metabolism and redox states. biorxiv.org | Provides detailed flux analysis through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. energy.gov |
| Multi-¹³C Tracers | [1,2-¹³C₂]glucose, [U-¹³C₆]glucose | Resolving complex, parallel, or reversible reactions in central carbon metabolism. researchgate.netmdpi.com | Enhances the precision and resolution of metabolic flux maps. mdpi.com |
Application in Systems Glycobiology for Holistic Pathway Reconstruction
Systems glycobiology seeks to understand the complex regulation and function of glycans (the "glycome") at a systems level. ucsd.edu Isotopic tracers like this compound are critical experimental tools in this field, providing the quantitative data needed to build and validate computational models of glycosylation pathways. nih.govnih.gov The diversity and complexity of glycosylation make it challenging to study, but a systems approach can help unravel how it is regulated. ucsd.edu
When this compound is introduced into cells, the ¹³C label is incorporated into the cellular machinery of glycan synthesis. By using techniques like mass spectrometry to analyze the resulting glycoproteins and glycolipids, researchers can trace the precise pathways the labeled sugar traverses. nih.gov This experimental data on the flow of metabolites is essential for metabolic network reconstruction, a process that connects the genotype of an organism to its metabolic phenotype. nih.govnih.gov
These reconstructed networks can identify key enzymes, uncover missing or unannotated pathway components, and predict how changes in nutrient availability or gene expression will impact the final glycan structures on the cell surface. ucsd.edunih.gov For example, tracing ¹³C from glucose through the hexosamine biosynthesis pathway into UDP-GlcNAc and subsequently into complex N-glycans can confirm the activity of specific pathway branches and quantify their relative contributions. biorxiv.orgnih.gov This holistic view is crucial for glycoengineering efforts aimed at producing therapeutic proteins with optimized glycosylation patterns. ucsd.edupfgd.org
Novel Biosynthetic Approaches for Diverse Labeled Amino Sugar Derivatives
While chemical synthesis is a viable route for producing labeled compounds, biosynthetic and enzymatic methods are emerging as powerful alternatives for creating diverse, isotopically labeled amino sugar derivatives. nih.govresearchgate.net These biological approaches offer high stereo- and regioselectivity, which can be difficult and costly to achieve through traditional organic chemistry. nih.gov
In biological systems, amino sugars are typically formed by aminotransferases or amidotransferases that transfer an amino group from donors like L-glutamine to a sugar phosphate. nih.govresearchgate.net This natural machinery can be harnessed to produce labeled compounds. Two primary strategies are employed:
Metabolic Labeling: In this in vivo approach, cells or organisms are cultured in a medium containing isotopically labeled precursors. bioglyco.com For instance, growing bacteria or yeast in a medium with [¹³C]glucose or [¹⁵N]ammonium chloride will lead to the incorporation of these isotopes into the organism's entire suite of amino sugars. nih.govunl.pt This method is effective for producing uniformly labeled compounds. rsc.org
Enzymatic Synthesis: This in vitro method uses isolated enzymes to catalyze specific reactions. nih.gov Researchers can synthesize a desired labeled amino sugar by providing a labeled substrate to a specific enzyme, such as an amino acid dehydrogenase. nih.govresearchgate.net This approach offers precise control over the position of the isotopic label and can generate high yields of the target molecule. researchgate.net For example, stereospecific enzymatic methods have been developed for the efficient synthesis of various L-[¹⁵N]amino acids from their corresponding α-ketoacids. nih.gov Similar principles can be applied to the synthesis of labeled amino sugars using specific glycosyltransferases or other carbohydrate-active enzymes. nih.gov
These biosynthetic strategies are expanding the toolkit of labeled amino sugars available to researchers, enabling more sophisticated experiments to probe the intricacies of glycobiology. frontiersin.org
| Enzyme Class | Function | Relevance to Isotope Labeling |
|---|---|---|
| Aminotransferases/Amidotransferases | Transfer an amino group from a donor (e.g., L-glutamine) to a sugar. nih.govresearchgate.net | Can be used to incorporate ¹⁵N into amino sugars from a labeled nitrogen source. |
| Amino Acid Dehydrogenases | Catalyze the synthesis of amino acids from α-ketoacids. nih.govresearchgate.net | Used in enzymatic synthesis to produce specific ¹⁵N-labeled amino acids, which can be precursors for amino sugars. |
| Glycosyltransferases | Attach sugar moieties to proteins or lipids. tib.eu | Can be used in vitro to attach a labeled amino sugar to a specific acceptor molecule. |
| Aldolases (e.g., Sialic Acid Aldolase) | Catalyze aldol (B89426) condensation reactions to form larger sugars. frontiersin.org | Enables the synthesis of complex labeled sugars, like sialic acids, from smaller labeled precursors. |
Integration with Computational Biology and Machine Learning for Predictive Modeling
The large and complex datasets generated from multi-isotope labeling experiments are increasingly being analyzed through the lens of computational biology and machine learning. biorxiv.orgnih.gov This integration allows researchers to move beyond simple pathway mapping to predictive modeling of metabolic states. mdpi.comnih.gov
Isotope-assisted Metabolic Flux Analysis (iMFA) is a computational framework that uses isotope labeling data to quantify the rates (fluxes) of reactions throughout a metabolic network. mdpi.comnih.gov The process involves feeding cells a tracer like this compound, measuring the resulting mass isotopomer distributions in downstream metabolites, and using an optimization algorithm to find the set of fluxes that best explains the observed labeling patterns. nih.gov
Recently, machine learning and deep learning frameworks, such as ML-Flux, have been developed to streamline and accelerate flux quantitation. energy.govbiorxiv.orgnih.gov These models are trained on vast datasets of simulated flux-to-labeling patterns across various metabolic models and isotopic tracers. biorxiv.orgnih.gov Once trained, an artificial neural network (ANN) can take experimental isotope labeling data as input and directly predict the metabolic fluxes as output, bypassing the slower, iterative optimization steps of traditional MFA. biorxiv.orgnih.gov This approach has proven highly accurate in deciphering the complex, non-linear relationship between isotope patterns and reaction rates. nih.gov
This synergy between advanced isotopic labeling and predictive modeling is creating a powerful new paradigm for biological research. By using tracers like this compound to generate high-quality experimental data, researchers can train more accurate machine learning models capable of predicting how cellular metabolism will respond to genetic mutations, environmental changes, or therapeutic interventions. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How is N-Acetyl-D-[1-13C]talosamine synthesized, and what methods are used to validate its isotopic purity?
- Methodological Answer : Synthesis typically involves isotopic labeling via precursor-directed biosynthesis or chemical modification of unlabeled N-acetyl-D-talosamine. For example, labeled acetyl groups (e.g., [1-13C]-acetate) can be introduced during acetylation steps. Isotopic purity is validated using ¹³C NMR spectroscopy to confirm the position-specific enrichment (e.g., C-1 resonance shifts) and high-resolution mass spectrometry (HRMS) to quantify isotopic incorporation .
Q. What are the primary applications of 13C-labeled talosamine derivatives in glycobiology?
- Methodological Answer : These compounds are used to trace metabolic pathways, such as the biosynthesis of glycosaminoglycans or glycoproteins. For example, 13C-labeled talosamine can monitor substrate utilization in enzymatic assays (e.g., sulfotransferases or glycosyltransferases) or track carbohydrate incorporation into cell-surface glycans via NMR-based metabolic flux analysis .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and rotational nuclear Overhauser effect (ROESY) NMR experiments are employed to determine spatial relationships between protons, confirming the axial/equatorial orientation of hydroxyl groups. Computational chemistry (e.g., density functional theory) can cross-validate NMR-derived conformational data .
Advanced Research Questions
Q. How does 13C labeling at position 1 influence the interpretation of NMR data in metabolic flux studies?
- Methodological Answer : The 13C label at C-1 enhances sensitivity in detecting downstream metabolites (e.g., UDP-sugars) via heteronuclear correlation spectroscopy (HSQC) . However, isotopic scrambling during metabolic reactions (e.g., via glycolysis intermediates) must be controlled. Researchers should compare ¹³C-¹H coupling patterns in labeled vs. unlabeled controls to distinguish true metabolic incorporation from isotopic redistribution .
Q. What experimental challenges arise when using 13C-labeled talosamine in cell culture studies, and how can they be mitigated?
- Methodological Answer : Challenges include low permeability of talosamine derivatives into cells and competition with endogenous unlabeled sugars. To address this:
- Use engineered cell lines overexpressing talosamine transporters (e.g., SLC35A family).
- Optimize incubation times and concentrations via dose-response assays monitored by LC-MS/MS.
- Validate uptake using fluorescence-labeled analogs (e.g., BODIPY-tagged talosamine) .
Q. How can discrepancies in metabolic incorporation data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often stem from differences in enzyme accessibility or substrate availability. Researchers should:
- Perform tissue-specific isotopic tracing using ex vivo NMR or imaging mass spectrometry.
- Validate enzyme activity in target tissues via kinetic assays (e.g., Michaelis-Menten parameters for talosamine-utilizing enzymes).
- Use genetic knockouts to confirm pathway specificity .
Q. What strategies are used to analyze sulfated derivatives of 13C-labeled talosamine in mucopolysaccharidosis research?
- Methodological Answer : Sulfation patterns are characterized using ion-pair chromatography coupled with HRMS to separate isomers (e.g., 4-O-sulfate vs. 6-O-sulfate). For structural validation, 2D ¹H-¹³C HSQC NMR identifies sulfate-induced chemical shift perturbations. Synthetic standards (e.g., benzyl-protected sulfated talosamines) are critical for calibration .
Data Analysis and Experimental Design
Q. How can computational modeling complement NMR data in studying talosamine tautomerization?
- Methodological Answer : Molecular dynamics simulations predict dominant tautomers in solution, while quantum mechanical calculations (e.g., DFT) provide energy barriers for interconversion. NMR-derived coupling constants (e.g., 3JHH) are compared to simulated values to validate models, resolving ambiguities in ring puckering or anomeric equilibrium .
Q. What statistical approaches are recommended for interpreting heterogeneous metabolic incorporation data?
- Methodological Answer : Use principal component analysis (PCA) to cluster NMR or MS datasets by metabolic phenotype. For time-course studies, mixed-effects models account for biological variability. Bootstrapping is recommended for small sample sizes to estimate confidence intervals in isotopic enrichment ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
